
1-(Bromomethyl)-1-fluorocyclopropane
概要
説明
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, solvents, temperatures, pressures, and other conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This could include reactions with various reagents, under different conditions, to form different products .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s reactivity, stability, and other chemical properties .科学的研究の応用
1-(Bromomethyl)-1-fluorocyclopropane has been widely used in organic synthesis, and has a variety of applications in scientific research. This compound has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of polymers, and as a catalyst in organic reactions. This compound has also been used in the synthesis of chiral compounds, and in the synthesis of heterocyclic compounds.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-fluorocyclopropane is based on its ability to undergo a reaction with a Grignard reagent. The reaction of this compound with a Grignard reagent yields a new compound, which can then be used in various chemical reactions. The reaction of this compound with a Grignard reagent is a nucleophilic substitution reaction, in which the Grignard reagent acts as a nucleophile and the this compound acts as an electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have shown that this compound can bind to certain proteins and enzymes in the body, which could potentially lead to a variety of biochemical and physiological effects. The exact effects of this compound are still being studied, and further research is needed to fully understand its effects.
実験室実験の利点と制限
1-(Bromomethyl)-1-fluorocyclopropane has several advantages for laboratory experiments. It is a versatile reagent, and can be used in a variety of reactions. This compound is also relatively easy to synthesize, and its reaction with a Grignard reagent is relatively simple. However, this compound also has some limitations. It is not very stable, and can decompose in the presence of heat or light. Additionally, this compound can be toxic if inhaled or ingested, and should be handled with care.
将来の方向性
There are several potential future directions for research on 1-(Bromomethyl)-1-fluorocyclopropane. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in organic reactions. Additionally, further research could be conducted to explore the potential of this compound in the synthesis of chiral compounds and heterocyclic compounds. Finally, further research could be conducted to explore the potential of this compound in the synthesis of polymers.
Safety and Hazards
特性
IUPAC Name |
1-(bromomethyl)-1-fluorocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF/c5-3-4(6)1-2-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPKSHJUGOHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314394-62-1 | |
| Record name | 1-(bromomethyl)-1-fluorocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



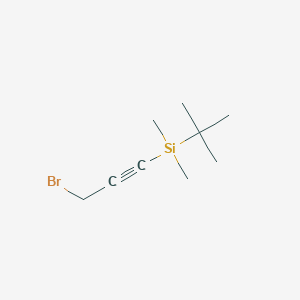


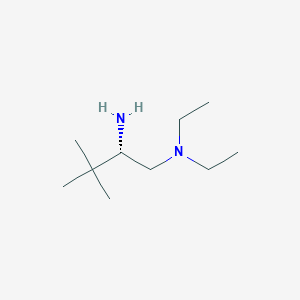


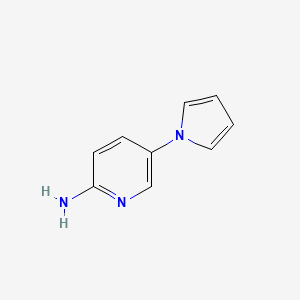
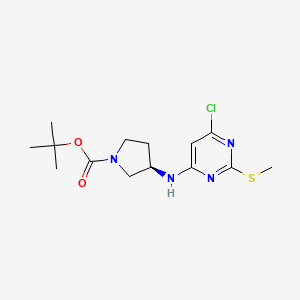
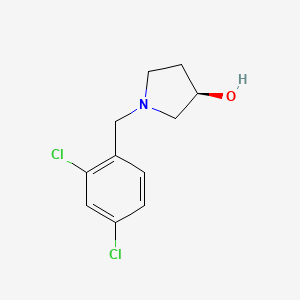
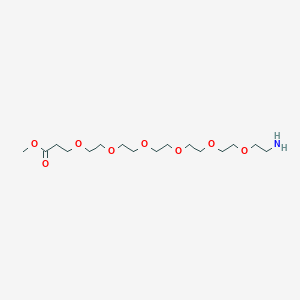
![Methyl 9-benzyl-3-(4-methoxybenzyl)-3,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3231086.png)
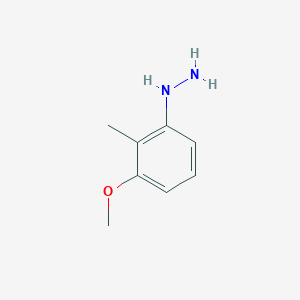
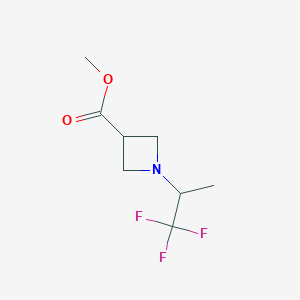
![N,N'-bis[(1S)-2-hydroxy-1-phenylethyl]-2,2-dimethylpropanediamide](/img/structure/B3231102.png)